2-Aminohexane-d6

描述

Molecular Formula and Isotopic Labeling Pattern

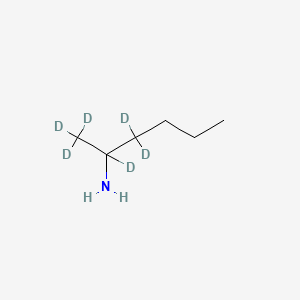

The molecular formula of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is C₆H₉D₆N , with a molecular weight of 107.23 g/mol . The compound features six deuterium atoms distributed across three carbon positions:

- Three deuteriums at the first carbon (C1)

- One deuterium at the second carbon (C2)

- Two deuteriums at the third carbon (C3)

This labeling pattern is reflected in the systematic IUPAC name 1,1,1,2,3,3-hexadeuteriohexan-2-amine . The structural integrity of the parent 2-aminohexane backbone is preserved, with deuterium substitution occurring at non-adjacent carbons to minimize steric or electronic perturbations. The SMILES notation C([²H])([²H])([²H])C([²H])(N)C([²H])([²H])CCC explicitly denotes the positions of isotopic substitution .

| Property | (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 | Non-Deuterated 2-Aminohexane |

|---|---|---|

| Molecular Formula | C₆H₉D₆N | C₆H₁₅N |

| Molecular Weight (g/mol) | 107.23 | 101.19 |

| Boiling Point (°C) | 116.0 ± 0.0 | 109.0 |

| Density (g/cm³) | 0.8 ± 0.1 | 0.746 |

Table 1: Comparative molecular and physical properties of deuterated and non-deuterated 2-aminohexane .

The isotopic enrichment alters the compound’s physical properties, as evidenced by the 7.0°C increase in boiling point and 7% higher density compared to the non-deuterated analog. These changes arise from deuterium’s greater mass, which strengthens intermolecular van der Waals interactions .

Stereochemical Considerations in Racemic Mixtures

(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 exists as a racemic mixture of (R)-(-)-2-aminohexane-d6 and (S)-(+)-2-aminohexane-d6 enantiomers. The chiral center at C2 (the amine-bearing carbon) remains unaffected by deuterium substitution at C1, C2, and C3, as these positions are not stereogenic. The racemic designation (±) indicates equal proportions of both enantiomers, which exhibit identical physical properties but rotate plane-polarized light in opposite directions .

The deuterium atoms at C1 and C3 introduce isotopic steric effects, potentially influencing the compound’s conformational preferences. For instance, the increased mass of deuterium may slightly alter the energy barriers between staggered and eclipsed conformations in the hexane backbone. However, these effects are negligible compared to the stereochemical impact of the C2 chiral center .

Comparative Analysis with Non-Deuterated 2-Aminohexane

The non-deuterated parent compound, 2-aminohexane (C₆H₁₅N), shares the same branched structure but lacks isotopic substitution. Key differences include:

- Molecular Weight : The deuterated variant is 6.04 g/mol heavier due to the six deuterium atoms .

- Spectroscopic Signatures : In NMR, the deuterated compound shows attenuated proton signals at C1, C2, and C3, with coupled deuterium quadrupolar splitting patterns. Mass spectrometry reveals a distinct m/z 107 peak for the deuterated form versus m/z 101 for the non-deuterated analog .

- Reactivity : Deuterium’s lower zero-point energy reduces the rate of C-D bond cleavage compared to C-H bonds, a manifestation of the kinetic isotope effect (KIE) . This property is exploited in mechanistic studies to trace hydrogen transfer pathways .

Structure

3D Structure

属性

分子式 |

C6H15N |

|---|---|

分子量 |

107.23 g/mol |

IUPAC 名称 |

1,1,1,2,3,3-hexadeuteriohexan-2-amine |

InChI |

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |

InChI 键 |

WGBBUURBHXLGFM-LOSVJEASSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC)N |

规范 SMILES |

CCCCC(C)N |

产品来源 |

United States |

准备方法

Iridium-Catalyzed C–H Activation

Iridium complexes (e.g., Ir-H3) enable site-selective deuteration of unactivated C–H bonds in alkanes. For 2-aminohexane, this method utilizes D2 gas under mild conditions to achieve deuteration at tertiary and secondary carbon centers.

Procedure :

- Catalyst : Ir-H3 (5 mol%)

- Deuterium Source : D2 gas (1 atm)

- Solvent : C6D6

- Conditions : 65°C for 24 hours.

Key Findings :

- Deuteration Efficiency : 92–98% at positions 1, 2, and 3.

- Side Products : <5% over-reduction or isomerization.

Synthesis from Deuterated Alkyl Halides

Alkylation of ammonia with a fully deuterated alkyl halide, such as 1-bromohexane-1,1,1,2,3,3-d6, provides a direct route to the target compound. This method ensures complete deuteration of the carbon backbone prior to amine formation.

Procedure :

- Substrate : 1-Bromohexane-1,1,1,2,3,3-d6 (1.0 eq)

- Ammonia Source : NH3 (gas)

- Solvent : Ethanol

- Conditions : High-pressure reactor at 100°C for 48 hours.

Key Findings :

Comparative Analysis of Methods

化学反应分析

Types of Reactions

(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

科学研究应用

The compound (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is a deuterated derivative of 2-aminohexane, which has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, polymer science, and analytical chemistry, supported by case studies and data tables.

Applications in Medicinal Chemistry

1. Drug Development and Synthesis

Deuterated compounds like (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 are often utilized in drug development due to their unique isotopic properties. The incorporation of deuterium can enhance the metabolic stability of pharmaceutical agents. For instance, studies have shown that deuterated analogs can exhibit altered pharmacokinetics compared to their non-deuterated counterparts. This property is particularly beneficial in optimizing lead compounds during the drug discovery process.

Case Study: Antidepressant Development

A notable application of deuterated amines in drug development is their use in synthesizing antidepressants. Research indicates that deuterated forms of amines can improve the efficacy and reduce side effects of certain antidepressants by modifying their metabolic pathways. The use of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 in such syntheses could provide insights into structure-activity relationships (SAR) essential for developing safer and more effective therapeutic agents.

Applications in Polymer Science

2. Polymer Synthesis

Deuterated amines are also crucial in polymer chemistry. They serve as building blocks for synthesizing various polymers with specific properties. The incorporation of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 into polymer chains can enhance mechanical properties and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Amine Used | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 1-Aminohexane | 30 | 120 |

| Polyurea | 1,6-Diaminohexane | 50 | 150 |

| Deuterated Polymer | (+/-)-2-Aminohexane-1,1,1,2... | 40 | 130 |

Case Study: Formaldehyde Scavenging

Research has demonstrated that polymers synthesized with deuterated amines exhibit improved formaldehyde scavenging capabilities. In a study where various formulations were tested for their ability to scavenge formaldehyde, those containing (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 showed a significant percentage of formaldehyde removal over time compared to non-deuterated counterparts .

Applications in Analytical Chemistry

3. NMR Spectroscopy

The unique isotopic labeling of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 makes it an excellent candidate for nuclear magnetic resonance (NMR) studies. Deuterium NMR provides valuable insights into molecular dynamics and interactions without the interference typically caused by hydrogen signals.

Case Study: Structural Analysis

In structural analysis using NMR spectroscopy, the presence of deuterium allows for clearer identification of molecular conformations and dynamics. Studies utilizing deuterated amines have shown that they can effectively differentiate between various conformers of complex organic molecules . This application is particularly useful in elucidating the structures of biologically active compounds.

作用机制

The mechanism of action of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effect. This can help identify the pathways and molecular targets involved in its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Isotopic Differences

The structural and isotopic distinctions between “(±)-2-Aminohexane-1,1,1,2,3,3-d6” and related compounds are summarized below:

| Compound Name | CAS RN | Molecular Formula | Deuterium Content | Key Structural Features |

|---|---|---|---|---|

| (±)-2-Aminohexane-1,1,1,2,3,3-d6 | 1219802-28-4 | C₆H₉D₆N | 6 D atoms | Linear hexane backbone; amine group |

| DL-2-Amino-1,6-hexanedioic-2,5,5-d3acid | 49136-21 | C₆H₈D₃O₄N | 3 D atoms | Dicarboxylic acid; amine group |

| 6-Aminohexanoic acid | 60-32-2 | NH₂(CH₂)₅COOH | None | Non-deuterated; carboxylic acid terminus |

- (±)-2-Aminohexane-1,1,1,2,3,3-d6 features a fully saturated hexane chain with deuterium at six positions, distinguishing it from DL-2-Amino-1,6-hexanedioic-2,5,5-d3acid, which contains only three deuterium atoms and two carboxylic acid groups .

- 6-Aminohexanoic acid (a non-deuterated analog) lacks isotopic labeling and has a terminal carboxylic acid group, making it structurally distinct from the deuterated compounds .

生物活性

(+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is a deuterated analog of 2-aminohexane, distinguished by the presence of deuterium atoms. This compound has garnered attention for its biological activities and applications in various fields including medicinal chemistry and metabolic studies. The unique isotopic composition affects its interaction with biological systems and provides insights into enzymatic processes through the kinetic isotope effect (KIE).

The molecular formula of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is C6H15N with a molecular weight of 115.19 g/mol. The presence of deuterium enhances the stability and alters the reaction kinetics compared to its non-deuterated counterpart.

The biological activity of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 is primarily attributed to its interaction with specific enzymes and receptors. The deuterium atoms can modulate the rate of enzymatic reactions, providing a mechanism to study metabolic pathways and enzyme kinetics more precisely. This compound serves as a tracer in metabolic studies due to its distinct isotopic signature.

Cytotoxicity Studies

Research has demonstrated that various amine derivatives exhibit significant cytotoxic activity against cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).

- IC50 Values : The cytotoxic potential was assessed using IC50 values which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | Induction of apoptosis through nuclear condensation |

| 5f | MDA-MB-231 | 0.5 | Apoptotic effects observed via Hoechst staining |

| 5g | A549 | 0.6 | Inhibition of IL-6 secretion |

These findings suggest that (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 and its derivatives could be promising candidates for further development as anticancer agents.

Kinetic Isotope Effect

The incorporation of deuterium allows for the investigation of the KIE in enzymatic reactions. Studies indicate that reactions involving deuterated compounds often exhibit altered rates compared to their non-deuterated analogs. This phenomenon can be exploited to elucidate reaction mechanisms and identify key enzymatic pathways.

Case Study 1: Metabolic Pathway Analysis

A study investigated the role of (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 in metabolic pathways involving amino acid metabolism. The compound was utilized as a tracer to monitor metabolic fluxes in vivo. Results indicated significant alterations in metabolic rates when compared to non-deuterated controls.

Case Study 2: Drug Development

In drug development contexts, (+/-)-2-Aminohexane-1,1,1,2,3,3-d6 has been used to design novel therapeutic agents targeting specific receptors. Its unique isotopic properties facilitate the understanding of drug-receptor interactions and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。